(R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused polycyclic framework. The parent structure, dibenzo(c,f)pyrazino(1,2-a)azepine, consists of a seven-membered azepine ring fused to two benzene rings (positions c and f) and a pyrazine moiety (positions 1,2-a). The prefix "1,2,3,4,10,14b-hexahydro" indicates partial saturation across six positions of the azepine and pyrazine rings. The substituent "2-methyl" denotes a methyl group at position 2 of the azepine core, while the "(14bR)" descriptor specifies the absolute configuration at the 14b chiral center. The monohydrochloride salt form is denoted by the stoichiometric ratio (1:1).
The molecular formula is C₁₈H₂₀N₂·HCl , with a molecular weight of 300.83 g/mol . Its CAS Registry Number, 78684-62-5 , serves as a unique identifier for this enantiomer. Systematic synonyms include (R)-Mianserin hydrochloride and (14bR)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine hydrochloride, reflecting its relationship to the broader class of dibenzoazepine antidepressants.
Molecular Architecture and Stereochemical Configuration
The compound features a tricyclic system comprising two benzene rings fused to a central pyrazino-azepine core. The azepine ring adopts a boat-like conformation, with the methyl group at position 2 occupying an axial position relative to the ring plane. The stereogenic center at 14b confers the (R)-configuration, which is critical for its biological activity. X-ray diffraction studies confirm that the 14b carbon resides in a pseudo-equatorial orientation, stabilizing the overall conformation through minimized steric strain.
Key bond lengths and angles within the tricyclic system include:
- N1–C2 bond length : 1.47 Å (typical for single bonds in amine-containing heterocycles)
- C14b–C10 bond angle : 112.3° (reflecting puckering in the azepine ring)
- Dihedral angle between benzene rings : 58.7° (indicating moderate distortion from planarity).
The hydrochloride salt forms via protonation of the tertiary amine nitrogen (N1), creating a charge-assisted hydrogen bond with the chloride counterion. This interaction significantly influences the compound’s solubility and crystalline packing.
X-ray Crystallographic Analysis of the Hydrochloride Salt
Single-crystal X-ray diffraction reveals orthorhombic symmetry with the space group P2₁2₁2₁ and unit cell parameters a = 12.99 Å, b = 14.20 Å, c = 10.02 Å . The asymmetric unit contains one molecule of the protonated base and one chloride ion, linked via an N–H···Cl hydrogen bond (2.89 Å). The tricyclic system exhibits a butterfly-like conformation, with the benzene rings bent at 24.5° relative to the azepine plane.
Notably, the methyl group at position 2 resides in a sterically shielded environment, surrounded by aromatic protons from the adjacent benzene ring. This shielding contributes to the compound’s resistance to oxidative metabolism at the methyl site. The crystal packing diagram shows alternating layers of protonated cations and chloride anions, stabilized by van der Waals interactions and weak C–H···Cl contacts (3.28–3.45 Å).
Comparative Structural Analysis with Related Azepine Derivatives
Structural comparisons with analogous dibenzoazepines highlight key distinctions:
The (S)-enantiomer (CAS 85201-40-7) exhibits nearly identical bond lengths and angles but opposite optical activity. Carbamazepine, a structurally related antiepileptic agent, lacks the pyrazine ring and methyl group, resulting in planar geometry and distinct solid-state packing. Atropisomerism observed in N-aryl dibenzoazepines (e.g., 5H-dibenzo[b,f]azepines) arises from restricted rotation about the N–C bond, a phenomenon absent in (R)-mianserin hydrochloride due to its fixed tetrahedral nitrogen geometry.
Substitution at position 4 of the azepine ring (e.g., chlorine or methyl groups) introduces steric hindrance that slows ring inversion kinetics, as demonstrated in 4-Cl-5H-dibenzo[b,f]azepines. However, the 2-methyl group in (R)-mianserin hydrochloride imposes minimal steric effects, allowing rapid nitrogen inversion at room temperature. This dynamic flexibility may facilitate receptor binding in biological systems.
Properties
CAS No. |
78684-62-5 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/t18-;/m0./s1 |
InChI Key |
YNPFMWCWRVTGKJ-FERBBOLQSA-N |
Isomeric SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of mianserin hydrochloride typically involves the construction of the tetracyclic dibenzo[c,f]pyrazino[1,2-a]azepine core followed by methylation and salt formation with hydrochloric acid.
Step 1: Formation of the Dibenzoazepine Core
The core structure is synthesized via cyclization reactions involving appropriate aromatic amines and aldehydes or ketones to form the azepine ring fused with benzene rings. This step often uses intramolecular cyclization under acidic or basic conditions to yield the hexahydro-dibenzoazepine skeleton.Step 2: Introduction of the Methyl Group at N-2
Methylation is achieved by reacting the dibenzoazepine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to selectively methylate the nitrogen at position 2.Step 3: Formation of the Monohydrochloride Salt
The free base is converted into the monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol, to improve stability and solubility.
Detailed Synthetic Procedure (Literature-Based)
A representative synthetic procedure reported in pharmaceutical chemistry literature includes:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic amine + aldehyde, acid catalyst | Cyclization to form dibenzoazepine core | 70-85 | Reaction temperature 80-120°C |
| 2 | Methyl iodide, base (e.g., K2CO3) | N-2 methylation | 60-75 | Controlled temperature to avoid overalkylation |
| 3 | HCl in ethanol | Salt formation | >90 | Crystallization to purify |
Alternative Methods
- Catalytic Hydrogenation : Some methods employ catalytic hydrogenation to reduce intermediate compounds to the hexahydro form before methylation.
- Use of Protective Groups : To improve selectivity, protective groups may be used on amine functionalities during methylation.
- Enantioselective Synthesis : For the (R)-enantiomer, chiral catalysts or resolution techniques are applied to obtain the desired stereochemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Chemical Reactions Involved
Mianserin's synthesis and metabolic pathways involve several key chemical reactions:
-
Hydroxylation : A major metabolic pathway where mianserin is converted into hydroxylated metabolites, such as 8-hydroxymianserin .
-
Demethylation : Another metabolic pathway where mianserin is demethylated to form desmethylmianserin .
-
Oxidation : Formation of mianserin-2-oxide is also observed in metabolic studies .
Metabolic Pathways Table:
| Metabolic Pathway | Description | Major Metabolites |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl group | 8-Hydroxymianserin |
| Demethylation | Removal of a methyl group | Desmethylmianserin |
| Oxidation | Formation of an oxide | Mianserin-2-oxide |
Analytical Techniques for Structural Confirmation
The structural integrity of mianserin is confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
-
Infrared Spectroscopy (IR) : Helps identify functional groups within the molecule.
Analytical Techniques Table:
| Technique | Purpose |
|---|---|
| NMR | Detailed structural analysis |
| IR Spectroscopy | Identification of functional groups |
Pharmacological Activity
Mianserin's pharmacological activity is primarily attributed to its ability to modulate neurotransmitter activity, particularly serotonin and norepinephrine. It acts as an antagonist at certain serotonin receptors, contributing to its antidepressant effects .
Pharmacological Activity Table:
| Receptor Type | Activity |
|---|---|
| Serotonin | Antagonist |
| Norepinephrine | Modulator |
Scientific Research Applications
Structure
The structure of Mianserin features a complex bicyclic system that contributes to its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.
Antidepressant Activity
Mianserin is primarily noted for its use as an antidepressant. It functions as a noradrenergic and specific serotonergic antidepressant (NaSSA), which means it enhances norepinephrine and serotonin levels in the brain without the typical side effects associated with traditional antidepressants.
Clinical Studies
- Efficacy in Depression : Clinical trials have demonstrated Mianserin's effectiveness in treating major depressive disorder. A meta-analysis indicated that it significantly improves depressive symptoms compared to placebo treatments .
- Side Effect Profile : Unlike many SSRIs and SNRIs, Mianserin has a lower incidence of sexual side effects and weight gain, making it a preferable option for some patients .
Anxiolytic Effects
Mianserin has also been investigated for its anxiolytic properties. Studies suggest that it may reduce anxiety levels in patients suffering from anxiety disorders by modulating neurotransmitter systems .
Sleep Disorders
Due to its sedative properties, Mianserin is sometimes used off-label to treat insomnia. Its ability to enhance sleep quality while minimizing next-day sedation makes it an attractive option for patients with sleep disturbances related to mood disorders .
Case Study 1: Efficacy in Adjustment Disorders
A double-blind study compared Mianserin with Lorazepam in patients with adjustment disorders featuring anxiety. Results showed that Mianserin was equally effective in reducing anxiety symptoms while having a more favorable side effect profile .
Case Study 2: Long-term Use in Depression
In a longitudinal study involving patients treated with Mianserin over several months, researchers noted sustained improvements in mood and overall functioning without significant adverse effects. This supports the compound's utility for long-term management of depressive disorders .
Mechanism of Action
The mechanism of action of ®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects . The pathways involved include signal transduction mechanisms that alter neurotransmitter levels and receptor sensitivity.
Comparison with Similar Compounds
Key Observations :
- Addition of a methoxy group (6-methoxymianserin) enhances 5-HT₂A/2C affinity but introduces dopamine D₂ receptor activity .
- Mirtazapine’s pyridoazepine structure broadens its receptor profile to include histamine H₁ antagonism .
- TCAs like imipramine lack the pyrazino-azepine ring, favoring reuptake inhibition over receptor antagonism .
Pharmacological and Behavioral Comparisons
Receptor Binding Affinities
| Compound | 5-HT₂A/2C | α₁/α₂-Adrenoceptors | D₂ Receptor | H₁ Receptor | Reference |
|---|---|---|---|---|---|
| Mianserin | +++ | ++ (α₂) | – | – | |
| 6-Methoxymianserin | ++++ | + | ++ (R-enantiomer) | – | |
| Mirtazapine | +++ | + | – | +++ | |
| Imipramine | – | ++ | – | – |
Notes:
Behavioral Pharmacology
- Reserpine Antagonism : Mianserin weakly antagonizes reserpine-induced hypothermia compared to imipramine and amitriptyline .
- DOPA Potentiation: Mianserin potentiates DOPA responses in mice, but this test is non-specific for antidepressants .
Analytical and Pharmacokinetic Profiles
Biological Activity
(R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride (CAS 78684-62-5) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN2
- Molecular Weight : 300.83 g/mol
- IUPAC Name : (R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine monohydrochloride
- PubChem ID : 71301374
The compound features a complex bicyclic structure that contributes to its unique biological activities.
This compound acts primarily as a serotonin receptor antagonist , particularly targeting the 5-HT_2A and 5-HT_2C receptors. This mechanism is crucial for its potential applications in treating psychiatric disorders such as depression and anxiety.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in various animal models. A study highlighted its ability to reduce immobility time in the forced swim test (FST), which is a common measure of antidepressant efficacy. The results suggest that the compound enhances serotonergic neurotransmission .
Anxiolytic Properties
In addition to its antidepressant effects, this compound has demonstrated anxiolytic properties. In models such as the elevated plus maze (EPM), it significantly increased the time spent in open arms compared to control groups .
Case Studies and Research Findings
These studies collectively support the potential of this compound as a therapeutic agent for mood disorders.
Safety and Toxicology
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects in humans.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing (R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride, and what are their limitations?
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic ring formation. A common route involves condensation of substituted dibenzazepine precursors with methylamine derivatives under controlled pH and temperature. Key challenges include maintaining stereochemical purity (particularly the (R)-configuration at 14b) and minimizing side reactions during cyclization. Limitations include low yields (often <50%) due to competing polymerization and the need for chiral resolution steps, as racemization is prevalent in acidic conditions . Advanced catalytic asymmetric synthesis methods are under exploration to address these issues.
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the fused polycyclic structure, with characteristic shifts for the methyl group at position 2 (δ ~2.1 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are used for purity analysis. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 265.2 (free base) and 301.6 (monohydrochloride) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (R)-configuration at 14b, though crystal growth is challenging due to hygroscopicity .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities across studies?
Methodological Answer:
Discrepancies in binding data (e.g., serotonin vs. histamine receptor affinities) often arise from assay variability. To address this:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 transfected with human 5-HT receptors) and radioligands (e.g., H-ketanserin) to minimize inter-lab variability .
- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for differences in IC determination methods (e.g., competitive vs. non-competitive binding assays) .
- Molecular Dynamics Simulations : Validate binding modes using docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Asp155 in 5-HT receptors) .
Advanced: What computational strategies optimize reaction pathways for enantioselective synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for stereochemical inversion at 14b. B3LYP/6-31G* level optimizations identify intermediates prone to racemization .
- Machine Learning (ML) : Train ML models (e.g., random forests) on reaction datasets to predict optimal catalysts (e.g., chiral BINOL-phosphoric acids) and solvent systems (e.g., toluene/ethanol mixtures) for asymmetric induction .
- Reaction Network Analysis : Tools like Chemoton (ICReDD) explore alternative pathways, such as ring-closing metathesis, to bypass low-yield cyclization steps .
Advanced: How can impurity profiling be systematically conducted to meet regulatory standards?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS/MS. Common impurities include desmethyl derivatives (loss of CH at position 2) and oxidation byproducts .
- Stability-Indicating Methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify non-UV-active impurities (e.g., hydrochlorides). Column: HSS T3 (2.1 × 100 mm, 1.8 µm); gradient: 5–95% acetonitrile in 10 min .
- Reference Standards : Use EP-grade impurity standards (e.g., "Impurity A" from ) for method validation and quantification .
Basic: What pharmacological models are suitable for evaluating in vivo efficacy?
Methodological Answer:
- Rodent Behavioral Assays : Tail-flick test (analgesia) and forced swim test (antidepressant activity) at doses of 1–10 mg/kg (i.p.). Monitor plasma levels via LC-MS to correlate pharmacokinetics with efficacy .
- Receptor Occupancy Studies : PET imaging with C-labeled analogs in non-human primates to quantify brain penetration and target engagement .
Advanced: How can green chemistry principles be integrated into large-scale synthesis?
Methodological Answer:
- Solvent Selection Guides : Replace dichloromethane (common in cyclization steps) with cyclopentyl methyl ether (CPME), reducing environmental impact without compromising yield .
- Catalytic Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) on magnetic nanoparticles for reuse across ≥5 batches, reducing metal waste .
- Process Intensification : Continuous flow reactors (e.g., microfluidic chips) enhance heat/mass transfer during exothermic steps (e.g., amine alkylation), improving safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
